molecular formula C12H21NO4 B13458075 methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate

methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate

Cat. No.: B13458075
M. Wt: 243.30 g/mol
InChI Key: UMXLUHHYMUXZLV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate typically involves the protection of an amino acid with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate involves its ability to act as a protecting group for amino acids. The Boc group prevents unwanted reactions at the amino site during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4R)-4-{[(benzyloxy)carbonyl]amino}-2-methylidenepentanoate
  • Methyl (4R)-4-{[(fluorenylmethoxy)carbonyl]amino}-2-methylidenepentanoate

Uniqueness

Methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate is unique due to the stability and ease of removal of the Boc protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

methyl (4R)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C12H21NO4/c1-8(10(14)16-6)7-9(2)13-11(15)17-12(3,4)5/h9H,1,7H2,2-6H3,(H,13,15)/t9-/m1/s1

InChI Key

UMXLUHHYMUXZLV-SECBINFHSA-N

Isomeric SMILES

C[C@H](CC(=C)C(=O)OC)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=C)C(=O)OC)NC(=O)OC(C)(C)C

Origin of Product

United States

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